molecular formula C14H15N5O2S B5695547 N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide

N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B5695547
M. Wt: 317.37 g/mol
InChI Key: UTCOXEWACPQZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide, also known as ATAA, is a compound that has been widely studied for its potential use in scientific research. This compound has shown promise in various applications, including its use as a research tool to investigate the mechanisms of certain biochemical and physiological processes. In

Mechanism of Action

N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide is thought to exert its effects by inhibiting the activity of certain enzymes or pathways in the body. For example, as mentioned above, this compound inhibits the activity of carbonic anhydrase, which is involved in the regulation of intraocular pressure in the eye. This compound has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific pathway or enzyme it is targeting. For example, this compound has been shown to reduce intraocular pressure in animal models of glaucoma. This compound has also been shown to improve glucose tolerance and reduce oxidative stress in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide has several advantages as a research tool, including its ability to selectively target specific enzymes or pathways. However, there are also limitations to its use, including the potential for off-target effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide, including its potential use in the treatment of various diseases and as a tool to investigate the role of specific pathways in disease states. For example, this compound has been shown to have potential as a treatment for glaucoma and diabetic complications. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.
In conclusion, this compound, or this compound, is a compound that has shown promise as a research tool in various scientific studies. Its ability to selectively target specific enzymes or pathways makes it a valuable tool for investigating the mechanisms of certain biochemical and physiological processes. Further research is needed to fully understand its potential applications in the treatment of various diseases and as a tool for scientific research.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide involves a multi-step process that begins with the reaction of 3-acetylphenol with thionyl chloride to form 3-acetylphenyl chloride. This is then reacted with potassium thioacetate to form 3-acetylphenylthioacetate, which is then reacted with allyl bromide to form 3-acetylphenyl-2-(1-allylthio)acetate. Finally, this compound is reacted with sodium azide to form this compound.

Scientific Research Applications

N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide has been used in various scientific research studies, including as a tool to investigate the role of certain biochemical pathways in disease states. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which has been implicated in the pathogenesis of glaucoma. This compound has also been used to investigate the role of the renin-angiotensin system in the regulation of blood pressure.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-3-7-19-14(16-17-18-19)22-9-13(21)15-12-6-4-5-11(8-12)10(2)20/h3-6,8H,1,7,9H2,2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCOXEWACPQZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=NN2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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